molecular formula C17H12O6 B173848 Boeravinone B CAS No. 114567-34-9

Boeravinone B

Cat. No.: B173848
CAS No.: 114567-34-9
M. Wt: 312.27 g/mol
InChI Key: YVVDYYFGAWQOGB-UHFFFAOYSA-N
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Description

Boeravinone B (C₁₇H₁₂O₆, molecular weight: 312.27 g/mol) is a rotenoid isoflavone primarily isolated from Boerhavia diffusa (Punarnava), a medicinal plant used in Ayurvedic and traditional medicine . Structurally, it features a chromeno[3,4-b]chromene backbone with hydroxyl and methoxy substitutions, contributing to its diverse pharmacological activities . This compound exhibits potent antioxidant, anti-inflammatory, hepatoprotective, and anti-cancer properties . Notably, it demonstrates dual inhibitory effects on bacterial efflux pumps (e.g., NorA in Staphylococcus aureus) and human P-glycoprotein, enhancing the efficacy of co-administered drugs .

Properties

IUPAC Name

6,9,11-trihydroxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O6/c1-7-9(18)6-11-13(14(7)19)15(20)12-8-4-2-3-5-10(8)23-17(21)16(12)22-11/h2-6,17-19,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVDYYFGAWQOGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1O)OC3=C(C2=O)C4=CC=CC=C4OC3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101317716
Record name Boeravinone B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114567-34-9
Record name Boeravinone B
Source CAS Common Chemistry
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Record name Boeravinone B
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 114567-34-9
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Preparation Methods

Solvent-Based Extraction from Boerhavia diffusa Roots

This compound is primarily extracted from the roots of Boerhavia diffusa using polar and medium-polar solvents. Methanol and hydroalcoholic mixtures (e.g., 80% methanol in water) are preferred due to their efficiency in dissolving rotenoids. A standardized protocol involves:

  • Maceration : Dried root powder is soaked in methanol (1:20 w/v) for 24 hours at room temperature, followed by filtration and solvent evaporation under reduced pressure.

  • Sequential Fractionation : The crude extract is partitioned using solvents of increasing polarity (n-hexane → chloroform → ethyl acetate → water) to isolate this compound-enriched fractions. Ethyl acetate fractions typically yield the highest concentration (0.1578% w/w).

Table 1: Solvent Efficiency in this compound Extraction

Solvent SystemYield (% w/w)Purity (HPLC)Reference
80% Methanol0.157895.2%
Ethyl Acetate0.14291.8%
Dichloromethane0.09888.3%

Advanced Optimization Strategies

Box-Behnken Design for Yield Enhancement

Response Surface Methodology (RSM) has been employed to optimize extraction parameters. A Box-Behnken design study identified the following optimal conditions for maximizing this compound yield:

  • Extraction Time : 90 minutes

  • Temperature : 45°C

  • Solvent Ratio : 80% methanol in water (v/v)

The model predicted a yield of 0.162% w/w under these conditions, with a validation error of <2%.

Table 2: Box-Behnken Optimization Parameters

FactorLow LevelHigh LevelOptimal Value
Time (minutes)6012090
Temperature (°C)306045
Methanol Concentration (%)5010080

Biotechnological Production via Callus Cultures

In Vitro Callus Induction and Metabolite Accumulation

To address the low natural abundance of this compound in wild Boerhavia diffusa, callus cultures have been established using leaf explants. Murashige and Skoog (MS) medium supplemented with 5.0 ppm 2,4-Dichlorophenoxyacetic acid (2,4-D) induced callus with the highest this compound content (673.95 μg/g dry weight).

Table 3: Growth Regulators and this compound Yield in Callus

Growth Regulator (ppm)Callus Biomass (g)This compound (μg/g)
2,4-D (5.0)2.34 ± 0.12673.95 ± 18.7
NAA (3.0) + BAP (1.0)1.89 ± 0.09412.30 ± 14.2
Kinetin (2.0)1.05 ± 0.04287.45 ± 10.6

Purification and Analytical Validation

High-Performance Thin-Layer Chromatography (HPTLC)

A validated HPTLC method for this compound quantification uses toluene:acetone:water (5:15:1 v/v) as the mobile phase, with a detection limit of 30 ng and quantification limit of 100 ng. Recovery rates range from 98.88% to 100.68%, confirming method accuracy.

High-Resolution Mass Spectrometry (HRMS)

LC-HRMS analysis of ethyl acetate fractions identified this compound (m/z 311.0559) alongside phenolic acids and flavonoids. Fragmentation patterns at m/z 283.0600 and 265.0504 confirmed structural integrity .

Chemical Reactions Analysis

Types of Reactions

Boeravinone B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include ethidium bromide for accumulation studies and various solvents such as formic acid, ethyl acetate, and toluene for extraction and separation processes .

Major Products Formed

The major products formed from the reactions involving this compound include its oxidized and reduced forms, which are studied for their enhanced bioactivity and therapeutic potential.

Scientific Research Applications

Immunomodulatory Properties

Mechanism of Action
Boeravinone B has been shown to enhance the maturation of dendritic cells (DCs), which play a crucial role in the immune response. In vitro studies demonstrated that BB promotes the differentiation of monocytes into mature DCs, evidenced by increased expression of maturation markers such as CD80, CD83, and CD86. The study found that BB did not adversely affect DC viability at concentrations up to 100 μg/ml and significantly enhanced antigen uptake by these cells .

Clinical Implications
The immunomodulatory effects of this compound suggest its potential as a therapeutic agent for autoimmune diseases and conditions requiring immune system modulation, such as rheumatoid arthritis and systemic lupus erythematosus .

Antimicrobial Activity

Bacterial Efflux Pump Inhibition
this compound has been identified as a dual inhibitor of the NorA bacterial efflux pump in Staphylococcus aureus. This action enhances the efficacy of fluoroquinolones like ciprofloxacin by reducing their efflux and biofilm formation, which are significant barriers to effective treatment . The compound was shown to lower the minimum inhibitory concentration (MIC) of ciprofloxacin against various strains, including methicillin-resistant S. aureus (MRSA) .

Biofilm Formation Inhibition
The ability of this compound to inhibit biofilm formation is particularly noteworthy. Biofilms are clusters of bacteria that adhere to surfaces and are notoriously difficult to eradicate. Studies indicated that BB reduced biofilm formation by four to eightfold compared to ciprofloxacin alone, thus preventing bacterial entry into macrophages and enhancing treatment outcomes .

Anticancer Effects

Mechanism in Cancer Cells
Research has highlighted this compound's anticancer properties, particularly in colon cancer cells. It acts by internalizing and degrading epidermal growth factor receptors (EGFR) and ErbB2, leading to apoptosis in cancer cells. Notably, BB inhibited key signaling pathways associated with cell survival and proliferation, including MAPK and Akt pathways .

In Vivo Studies
In animal models, this compound exhibited chemoprotective effects against carcinogen-induced colorectal cancer, suggesting its potential utility in cancer prevention strategies . Its ability to induce apoptosis through caspase-independent mechanisms further supports its candidacy as a novel anticancer agent.

Bone Health

Effects on Osteoclasts and Osteoblasts
this compound has demonstrated significant effects on bone remodeling processes. It inhibits osteoclast differentiation while promoting osteoblastogenesis, making it a candidate for osteoporosis treatment. The compound operates through downregulating RANKL/RANK signaling pathways, which are critical for osteoclast activation .

Preclinical Findings
In vivo studies have shown that BB can mitigate ovariectomy-induced bone loss in animal models, highlighting its potential as a therapeutic agent for preventing osteoporosis-related bone loss .

Summary Table: Applications of this compound

Application AreaMechanism/EffectKey Findings
Immunomodulation Enhances maturation of dendritic cellsIncreased expression of CD80, CD83, CD86; promotes antigen uptake
Antimicrobial Inhibits NorA efflux pump; reduces biofilm formationLowers MIC for ciprofloxacin; effective against MRSA
Anticancer Induces apoptosis via EGFR degradationSuppresses cell viability; activates caspase-independent pathways
Bone Health Inhibits osteoclast differentiation; promotes osteoblastogenesisReduces bone loss in ovariectomized models; regulates RANKL/RANK pathways

Mechanism of Action

Boeravinone B exerts its effects by inhibiting the NorA bacterial efflux pump of Staphylococcus aureus and human P-glycoprotein. This inhibition reduces the biofilm formation and intracellular invasion of bacteria. The compound also enhances the accumulation of ethidium bromide, confirming its role as a NorA inhibitor . Additionally, this compound demonstrates anti-inflammatory and antioxidant activities by reducing the levels of pro-inflammatory cytokines and oxidative stress markers .

Comparison with Similar Compounds

Boeravinone B shares structural and functional similarities with other rotenoids, flavonoids, and phenolic compounds. Below is a detailed comparison:

Structural and Analytical Comparisons
Compound Structure Class Key Functional Groups Retention Factor (Rf) Linear Range (µg/mL) R² Value LOD/LOQ (ng)
This compound Rotenoid isoflavone 6-OCH₃, 11-OH, planar ring C 0.71 50–250 0.9891 50/200
Caffeic Acid Phenolic acid 3,4-dihydroxycinnamic acid 0.58 60–240 0.992 40/200
Boeravinone G Rotenoid 6-OCH₃, 11-OH, no methyl at C-10 N/A N/A N/A N/A
Silymarin Flavonolignan Coniferyl alcohol, taxifolin N/A N/A N/A N/A

Key Observations :

  • This compound and caffeic acid are co-extracted using HPTLC with toluene:ethyl acetate:formic acid (5:4:1 v/v), achieving distinct separation (Rf = 0.71 vs. 0.58) .
  • Boeravinone G, another rotenoid from B. diffusa, lacks the methyl group at position 10, enhancing its antioxidant potency compared to Boeravinone D and H .
Pharmacological Activity Comparisons
Compound Antioxidant Activity Hepatoprotective Efficacy (200 µg/mL) Antimicrobial Activity Unique Mechanisms
This compound Moderate ROS scavenging; reduces lipid peroxidation 62.21% NorA efflux pump inhibition; biofilm disruption Dual inhibition of NorA and P-gp
Caffeic Acid Strong ROS scavenging; inhibits NF-κB 52.34% Anti-viral, immunomodulatory Modulates immune cell regulation
Boeravinone G Potent hydroxyl radical scavenging; reduces ERK1/NF-κB phosphorylation N/A N/A Genoprotective via SOD activation
Silymarin High antioxidant; standard hepatoprotective agent 84.34% Limited Flavonoid-mediated PI3K/Akt inhibition

Key Findings :

  • Hepatoprotection: this compound (62.21%) and caffeic acid (52.34%) show significant but lower efficacy compared to silymarin (84.34%) in galactosamine-induced HepG2 cells .
  • Antimicrobial Action: this compound uniquely reduces S. aureus biofilm formation by 4–8-fold when combined with ciprofloxacin, surpassing caffeic acid’s anti-viral focus .
  • Antioxidant Mechanisms: Boeravinone G outperforms B in scavenging hydroxyl radicals (ESR assay) due to its unsubstituted C-10 position .
Pharmacokinetic and ADMET Profiles
Compound BBB Penetration Human Intestinal Absorption (HIA) CYP450 Inhibition Mutagenicity
This compound Low High Moderate Non-mutagenic
Eupalitin High High High Non-mutagenic
Punarnavine Moderate High Low Non-mutagenic

Key Insights :

  • This compound’s low BBB penetration limits neurotoxicity but restricts CNS applications .
  • All compounds comply with Lipinski’s Rule of Five, ensuring oral bioavailability .
Extraction Optimization

Optimal extraction parameters for this compound (60°C, 60 min, water:methanol 40:60 v/v) differ from caffeic acid (45°C, 30 min, 40% methanol) due to its medium-polar nature . Hydroalcoholic solvents yield higher this compound concentrations than pure aqueous or alcoholic extracts .

Biological Activity

Boeravinone B (BOB) is a natural rotenoid compound derived from the medicinal plant Boerhavia diffusa. This compound has garnered attention for its diverse biological activities, particularly in the fields of microbiology, oncology, and bone health. This article provides an overview of the biological activities of this compound, supported by recent research findings, case studies, and data tables.

Inhibition of Bacterial Efflux Pumps

One of the significant roles of this compound is its function as an inhibitor of the NorA efflux pump in Staphylococcus aureus. This mechanism enhances the efficacy of antibiotics such as ciprofloxacin. The study demonstrated that this compound reduced the minimum inhibitory concentration (MIC) of ciprofloxacin against various strains of S. aureus, including methicillin-resistant strains. The compound was shown to decrease the efflux of ethidium bromide and increase its accumulation within bacterial cells, effectively enhancing antibiotic action .

Table 1: Effects of this compound on Antibiotic Efficacy

StrainMIC Reduction (µg/mL)Combination with Ciprofloxacin
SA-1199B4-8 foldEffective at sub-MIC levels
Methicillin-resistantSignificant reductionEnhanced efficacy

Osteoclast Differentiation Inhibition

Recent studies have highlighted this compound's potential in bone health by inhibiting osteoclast differentiation. It was found to suppress the RANKL/RANK signaling pathway, which is crucial for osteoclastogenesis. The compound not only inhibited osteoclast formation but also promoted osteoblast differentiation from mesenchymal stem cells (MSCs), suggesting a dual role in maintaining bone homeostasis .

Table 2: Effects of this compound on Bone Remodeling

ActivityResult
Osteoclast DifferentiationInhibition observed
Osteoblast DifferentiationPromotion observed
CytotoxicityMinimal

Anti-inflammatory and Antioxidant Properties

This compound exhibits significant anti-inflammatory and antioxidant properties. In a study involving myocardial infarction models, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines and improved antioxidant status. The compound significantly reduced markers of cardiac injury, such as lactate dehydrogenase (LDH) and troponin levels, while also modulating apoptotic pathways by enhancing Bcl-2 expression and downregulating pro-apoptotic factors like caspase-3 and p53 .

Table 3: Cardiac Protective Effects of this compound

ParameterControl GroupThis compound Treatment
LDH (U/L)ElevatedSignificantly reduced
Troponin (ng/mL)ElevatedSignificantly reduced
IL-6 (pg/mL)HighSignificantly reduced

Clinical Relevance in Osteoporosis

A clinical study explored the effects of this compound on post-menopausal osteoporosis models. The findings indicated that this compound not only inhibited bone resorption but also stimulated new bone formation, making it a promising candidate for osteoporosis treatment .

Gut Microbiota Modulation

Another study examined the impact of this compound on gut dysbiosis during myocardial infarction. It was found to restore gut microbiota balance, which is critical for overall health and recovery from cardiac events .

Q & A

Q. How is Boeravinone B identified and quantified in plant tissues, and what methodological considerations are critical for accuracy?

this compound is primarily analyzed using High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) . HPTLC is preferred for its cost-effectiveness and rapid analysis, while HPLC offers higher precision for quantification. For example, studies on Boerhaavia diffusa cultures used HPTLC to compare metabolite content across treatments and HPLC to quantify yields, with full-strength MS medium producing the highest this compound concentration (8.2%) . Key considerations include optimizing solvent systems for separation, validating methods with reference standards, and ensuring reproducibility through triplicate runs.

Q. What biosynthesis pathways are proposed for this compound, and how are they experimentally validated?

this compound biosynthesis is hypothesized to involve free radical-mediated pathways . Researchers have used isotopic labeling and enzyme inhibition studies to trace precursor molecules (e.g., phenylpropanoids) and identify intermediates. For instance, Siebert et al. (2018) demonstrated that free radicals play a critical role in the oxidative coupling steps during biosynthesis, validated through electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates .

Q. What in vitro models are used to study this compound production, and how are experimental variables controlled?

Boerhaavia diffusa shoot cultures are grown on Murashige and Skoog (MS) media with manipulated carbon-to-nitrogen-to-phosphorus (CNP) ratios and carbon sources (e.g., sucrose, glucose). Experimental designs include 3–6 biological replicates per treatment, with growth indices (GI) calculated from fresh/dry weight ratios. For example, full-strength MS media outperformed half- or quarter-strength formulations in biomass and metabolite yield, while sucrose enhanced this compound production compared to glucose .

Advanced Research Questions

Q. How can researchers optimize media composition to enhance this compound yield in vitro, and what statistical approaches address variability?

Media optimization involves response surface methodology (RSM) to test interactions between CNP ratios, carbon sources, and phytohormones. A 2021 study used a factorial design with ANOVA to identify sucrose (3% w/v) and full-strength MS media as optimal, achieving a 2.5-fold increase in this compound yield compared to baseline . Data normalization (e.g., growth index adjustments) and post-hoc tests (e.g., Tukey’s HSD) are critical to account for biological variability.

Q. How do in vivo models elucidate this compound’s therapeutic effects on osteoporosis-induced fracture healing?

Ovariectomized (OVX) rats are used to mimic postmenopausal osteoporosis. Researchers induce tibial fractures and administer this compound orally (e.g., 100 mg/kg/day for 5 weeks). Outcomes include micro-CT analysis of bone mineral density (BMD), serum markers (e.g., TRAP, ALP), and immunohistochemistry for NF-κB p65/IκB-α/SIRT-1 pathway proteins. A 2021 study showed this compound reduced TNF-α and IL-1β levels by 40–50% and increased BMD by 25% in OVX rats .

Q. How can contradictory data on this compound’s metabolite yield across studies be systematically analyzed?

Contradictions (e.g., media strength vs. metabolite yield) require systematic reviews with meta-analysis. Researchers should extract data on variables like media composition, growth conditions, and analytical methods. For example, while one study reported higher yields on full-strength MS media, others suggest stress-inducing conditions (e.g., quarter-strength media) may upregulate secondary metabolites. Sensitivity analysis and subgroup stratification (e.g., by plant tissue type) can resolve discrepancies .

Q. What molecular mechanisms underlie this compound’s anti-inflammatory effects in bone remodeling?

Mechanistic studies use Western blotting and siRNA knockdown to validate pathways like NF-κB p65/IκB-α/SIRT-1. In OVX rats, this compound downregulated NF-κB p65 expression by 30% and upregulated SIRT-1 by 50%, reducing osteoclast activity. In vitro models (e.g., RAW264.7 macrophages) further test dose-dependent inhibition of RANKL-induced osteoclastogenesis .

Q. What experimental designs validate this compound’s biosynthesis pathways in non-model plant systems?

Isotopic labeling (e.g., ¹³C-glucose tracing) and gene silencing (e.g., CRISPR-Cas9 targeting putative biosynthetic genes) are employed. For example, Siebert et al. (2018) used ¹³C-labeled precursors to track incorporation into this compound’s core structure, confirming free radical involvement in dimerization steps . Replicate studies under controlled abiotic stressors (e.g., light, temperature) further validate pathway robustness .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boeravinone B
Reactant of Route 2
Boeravinone B

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